molecular formula C15H11NO5S B5485922 2-(1,3-benzodioxol-5-ylmethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

2-(1,3-benzodioxol-5-ylmethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide

Cat. No. B5485922
M. Wt: 317.3 g/mol
InChI Key: UOGOPTPLVWVBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-ylmethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, commonly known as methylene blue, is a synthetic compound with a long history of use in medicine and research. It is a versatile dye that has been used for a wide range of applications, including as a stain for biological specimens, a treatment for methemoglobinemia, and a potential therapy for neurodegenerative diseases. In

Mechanism of Action

The exact mechanism of action of methylene blue is not fully understood, but it is thought to act by increasing the production of ATP and reducing oxidative stress. It may also inhibit the aggregation of beta-amyloid and tau proteins, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, methylene blue has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Methylene blue has been shown to have a variety of biochemical and physiological effects. It can cross the blood-brain barrier and has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to reduce inflammation and oxidative stress in the brain and other tissues. Additionally, methylene blue has been shown to have antibacterial and antifungal properties, and may also have anticancer effects.

Advantages and Limitations for Lab Experiments

Methylene blue is a versatile dye that can be used for a wide range of applications in biological research. It is relatively inexpensive and easy to obtain, and can be used in both in vitro and in vivo experiments. However, it is important to note that methylene blue can interfere with certain assays and may have off-target effects, so it is important to carefully consider its use in experimental design.

Future Directions

There are many potential future directions for research on methylene blue. One area of interest is its potential as a therapy for neurodegenerative diseases, particularly Alzheimer's disease. Additionally, methylene blue may have applications in the treatment of other diseases, such as cancer and infectious diseases. Further research is also needed to fully understand the mechanism of action of methylene blue and its potential side effects. Overall, methylene blue is a promising compound with many potential applications in medicine and research.

Scientific Research Applications

Methylene blue has been extensively studied for its potential therapeutic properties in a variety of diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects, and may also improve mitochondrial function and enhance cognitive performance. Additionally, methylene blue has been used as a stain in biological research, particularly in histology and microbiology.

properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5S/c17-15-11-3-1-2-4-14(11)22(18,19)16(15)8-10-5-6-12-13(7-10)21-9-20-12/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGOPTPLVWVBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To saccharin (5.0 g, 0.0273 mol) in DMF (10 mL) was added Nail (1.15 g, 60% in oil, 0.0288 mol) with ice bath cooling. After stirring for 10 minutes. a solution of 3,4-methylenedioxybenzyl chloride in methylene chloride, 50% by weight, (10 g, 0.0293 mol) was added and the mixture stirred for 16 hours. The mixture was diluted with ethyl acetate (200 mL) containing 10% methylene chloride and washed with IN HCl (2×100 mL). The organic phase was washed with brine and dried over MgSO4. The mixture was concentrated until crystals were apparent. After standing for 16 hours the product was collected by filtration (4.2 g, 49%);
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5 g
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200 mL
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